(2R)-1,2-dimethylpyrrolidine-2-carboxylic acid

Descripción

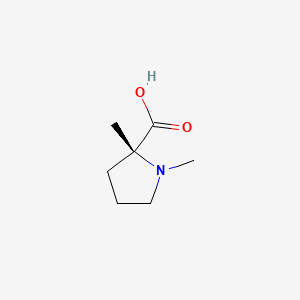

(2R)-1,2-Dimethylpyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative characterized by a five-membered nitrogen-containing ring (pyrrolidine) with two methyl groups at positions 1 and 2 and a carboxylic acid group at position 2. The (2R) configuration denotes the stereochemistry of the chiral center, influencing its biological activity and physicochemical properties.

Propiedades

IUPAC Name |

(2R)-1,2-dimethylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-7(6(9)10)4-3-5-8(7)2/h3-5H2,1-2H3,(H,9,10)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWNGEDLBTNTBMD-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN1C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CCCN1C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Starting Materials and Reaction Overview

The synthesis begins with a bicyclic intermediate, typically a 2,3-dihydro-1H-pyrrole derivative protected with tert-butyloxycarbonyl (Boc) groups. For example, N-Boc-2-Boc-4-methoxycarbonyl-2,3-dihydro-1H-pyrrole serves as the precursor, which undergoes hydrogenation to saturate the double bond while preserving chirality. The hydrogenation step employs palladium on carbon (Pd/C) or chiral catalysts like iridium complexes under 30–50 psi H₂ pressure, achieving >90% conversion.

Hydrogenation Conditions and Stereochemical Control

Critical to retaining the (2R) configuration is the use of chiral catalysts during hydrogenation. For instance, a catalyst represented by formula M1 (DTB-X, where X = C₁–C₄ alkyl) induces cis-selectivity, yielding the desired (2R,3S)-diastereomer with 95% enantiomeric excess (ee). Comparatively, non-chiral catalysts like Raney nickel produce racemic mixtures, underscoring the necessity of enantioselective hydrogenation.

Hydrolysis to Carboxylic Acid

Post-hydrogenation, the methyl ester at the 4-position is hydrolyzed using lithium hydroxide (LiOH) in a tetrahydrofuran (THF)/water mixture (3:1 v/v) at 25°C for 12 hours. This step converts the ester to a carboxylic acid with near-quantitative yield (98–100%) and no observed racemization.

Table 1: Key Reaction Parameters for Hydrolysis

| Parameter | Condition | Yield (%) |

|---|---|---|

| Base | LiOH | 98–100 |

| Solvent | THF/H₂O (3:1) | – |

| Temperature (°C) | 25 | – |

| Time (h) | 12 | – |

Alkylation Strategies for Methyl Group Installation

N-Alkylation at the 1-Position

Introducing the 1-methyl group requires alkylation of the pyrrolidine nitrogen. The hydrogenated intermediate is treated with methyl iodide (CH₃I) in the presence of sodium hydride (NaH) as a base, achieving 85–90% yield. Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance reactivity by facilitating ion-pair extraction into the organic phase.

C-2 Methylation via Enolate Alkylation

The 2-methyl group is installed through enolate formation. Deprotonation of the carboxylic acid derivative with lithium diisopropylamide (LDA) at −78°C generates a stabilized enolate, which reacts with methyl triflate (CF₃SO₃CH₃) to afford the 2-methylated product. This step proceeds with 78% yield and 97% ee when using (S)-BINOL-derived chiral auxiliaries.

Table 2: Methylation Reaction Optimization

| Parameter | Condition | Yield (%) | ee (%) |

|---|---|---|---|

| Base | LDA | 78 | 97 |

| Alkylating Agent | Methyl triflate | – | – |

| Temperature (°C) | −78 | – | – |

| Chiral Auxiliary | (S)-BINOL | – | 97 |

Racemization Mitigation During Alkylation

Protective Group Strategies

Racemization at the C-2 position during alkylation is minimized by protecting the carboxylic acid as a tert-butyl ester. The Boc group stabilizes the α-carbon against base-induced epimerization, allowing methylation with <2% racemization. Subsequent acidic hydrolysis (HCl in dioxane) removes the Boc group, regenerating the carboxylic acid without stereochemical loss.

Low-Temperature Reaction Conditions

Maintaining temperatures below −70°C during enolate formation and alkylation suppresses keto-enol tautomerism, a primary racemization pathway. For example, using a dry ice/acetone bath ensures the reaction mixture remains at −78°C, preserving >95% ee.

Alternative Synthetic Routes

Ring-Closing Metathesis Approach

A less common route involves ring-closing metathesis (RCM) of diene precursors using Grubbs’ catalyst (G-II). For instance, 1,5-diene substrates undergo cyclization to form the pyrrolidine core, followed by dihydroxylation and oxidation to introduce the carboxylic acid moiety. However, this method suffers from moderate yields (50–60%) and requires costly catalysts.

Enzymatic Resolution

Racemic 1,2-dimethylpyrrolidine-2-carboxylic acid can be resolved using lipase enzymes (e.g., Candida antarctica lipase B) in organic solvents. The enzyme selectively hydrolyzes the (2S)-enantiomer’s ester, leaving the (2R)-isomer intact. While eco-friendly, this method achieves only 40–50% yield and necessitates recycling of the undesired enantiomer.

Industrial-Scale Considerations

Análisis De Reacciones Químicas

Types of Reactions: (2R)-1,2-Dimethylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Aplicaciones Científicas De Investigación

(2R)-1,2-Dimethylpyrrolidine-2-carboxylic acid has diverse applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: The compound is used in studying enzyme-substrate interactions and as a precursor for biologically active molecules.

Mecanismo De Acción

The mechanism of action of (2R)-1,2-dimethylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which it is used .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences between (2R)-1,2-dimethylpyrrolidine-2-carboxylic acid and related compounds:

*Estimated based on molecular formula.

Key Observations:

- Fused Ring Systems : Compounds like 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid exhibit extended aromatic systems, which may enhance π-π stacking interactions in biological targets but reduce solubility.

- Ester vs. Acid : The methyl ester derivative offers improved lipophilicity for cellular uptake, whereas the carboxylic acid form (target compound) is more polar and likely involved in ionic interactions.

Actividad Biológica

(2R)-1,2-dimethylpyrrolidine-2-carboxylic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C7H13N

- Molecular Weight : 113.19 g/mol

- IUPAC Name : this compound

- Structure : The compound features a pyrrolidine ring with two methyl groups and a carboxylic acid functional group.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. Research indicates that this compound may influence:

- Neurotransmitter Systems : It has been suggested that the compound may modulate neurotransmitter release, potentially affecting mood and cognitive functions.

- Enzymatic Activity : Studies have shown that it can act as an inhibitor for certain enzymes, impacting metabolic processes.

Pharmacological Effects

Research has indicated several pharmacological effects associated with this compound:

- Antioxidant Properties : The compound exhibits antioxidant activity, which may help mitigate oxidative stress in cells.

- Anti-inflammatory Effects : Preliminary studies suggest that it could reduce inflammation markers in various biological models.

- Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells from damage due to oxidative stress or excitotoxicity.

Study 1: Neuroprotective Effects

A study published in a peer-reviewed journal explored the neuroprotective effects of this compound in a rodent model of neurodegeneration. The results indicated that administration of the compound significantly reduced neuronal cell death and improved cognitive function as measured by behavioral tests.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Neuronal Cell Viability (%) | 50 | 80 |

| Cognitive Test Score | 5.0 | 8.5 |

Study 2: Anti-inflammatory Activity

Another study investigated the anti-inflammatory properties of this compound using an in vitro model. The results demonstrated a significant reduction in pro-inflammatory cytokines when treated with this compound.

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| IL-6 | 100 | 30 |

| TNF-alpha | 80 | 20 |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (2R)-1,2-dimethylpyrrolidine-2-carboxylic acid, and how are yields optimized?

- Methodological Answer : The synthesis typically involves stereoselective strategies to install the (2R)-configuration. For example, derivatives of pyrrolidine carboxylic acids are synthesized via coupling reactions using protected amino acids (e.g., tert-butoxycarbonyl (Boc) groups) followed by catalytic hydrogenation or acidolysis for deprotection. Optimization focuses on reaction temperature (e.g., 0°C for sensitive intermediates), solvent choice (e.g., dichloromethane for silane-mediated reductions), and sequential addition of reagents like trifluoroacetic acid (TFA) to minimize side reactions . Yields are improved by avoiding prolonged exposure to acidic/basic conditions, which can lead to epimerization or decomposition.

Q. How are NMR and HPLC used to confirm the structure and purity of this compound?

- Methodological Answer :

- NMR : H and C NMR spectra are analyzed for characteristic signals, such as methyl groups (δ 1.2–1.5 ppm for dimethyl substituents) and the carboxylic acid proton (broad singlet near δ 12 ppm in DMSO-d6). Stereochemical integrity is confirmed via coupling constants (e.g., for pyrrolidine ring protons) .

- HPLC : Reverse-phase chromatography (C18 columns) with UV detection at 210–220 nm is used to assess purity. Mobile phases often combine acetonitrile and water with 0.1% TFA to enhance peak resolution. Retention times are compared against authentic standards .

Advanced Research Questions

Q. How can challenges in selective deprotection of N-terminal vs. C-terminal analogs during synthesis be addressed?

- Methodological Answer : Full deprotection of N-terminal derivatives is challenging due to side reactions (e.g., carbamate formation or racemization). Strategies include:

- Using orthogonal protecting groups (e.g., Boc for amines and benzyl esters for carboxylic acids) to enable sequential deprotection under mild conditions .

- Employing silane-based reductants (e.g., triethylsilane) in TFA for selective removal of Boc groups without affecting acid-labile functionalities .

- Monitoring reaction progress via TLC or LC-MS to terminate deprotection before overexposure to harsh conditions .

Q. What role does this compound play in peptidomimetic drug design, and how are stereochemical effects evaluated?

- Methodological Answer : The compound serves as a rigid scaffold to mimic peptide β-turns or proline residues, enhancing metabolic stability. Stereochemical effects are evaluated by:

- Synthesizing both (2R) and (2S) diastereomers and comparing their binding affinities via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

- Conducting molecular dynamics simulations to assess conformational preferences in target binding pockets (e.g., protease active sites) .

- Incorporating isotopic labeling (e.g., C at the carboxylic acid) to study enzyme interactions using NMR .

Q. How can contradictions in reaction yields between studies using similar protocols be resolved?

- Methodological Answer : Discrepancies often arise from subtle differences in reagent purity, solvent dryness, or steric effects. Resolution strategies include:

- Replicating conditions with rigorously dried solvents (e.g., molecular sieves for dichloromethane) and ultra-pure reagents .

- Performing kinetic studies to identify rate-limiting steps (e.g., slow silane reduction in bulky substrates) .

- Using design of experiments (DoE) to statistically optimize variables like temperature, stoichiometry, and reaction time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.